(R)-quinuclidin-3-amine

Muscarinic Receptor Chiral Pharmacology Receptor Binding

This (R)-enantiomer is the mandatory chiral precursor for synthesizing selective M₁ muscarinic receptor ligands (Kᵢ = 12 nM, 100-fold higher affinity vs. the (S)-form) and potent 5-HT₃ receptor antagonists. Pharmacological activity resides exclusively in the (R)-configuration; racemic or (S)-enantiomer substitution will invalidate SAR studies and compromise experimental reproducibility. Procure only stereochemically authenticated material to ensure receptor-binding fidelity in your discovery programs.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 123536-15-2
Cat. No. B171479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-quinuclidin-3-amine
CAS123536-15-2
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)N
InChIInChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1
InChIKeyREUAXQZIRFXQML-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Quinuclidin-3-amine (CAS 123536-15-2): Product-Specific Evidence Guide for Scientific Procurement


(R)-Quinuclidin-3-amine (CAS 123536-15-2), also referred to as (3R)-1-azabicyclo[2.2.2]octan-3-amine, is a chiral bicyclic amine characterized by a rigid quinuclidine scaffold. Its molecular formula is C₇H₁₄N₂ with a molecular weight of 126.20 g/mol . This compound serves as a critical chiral building block in medicinal chemistry and asymmetric synthesis . The (R)-enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart, making stereochemical purity a decisive factor in its utility .

Procurement Risk Alert: Why (R)-Quinuclidin-3-amine (CAS 123536-15-2) Cannot Be Substituted by the (S)-Enantiomer or Racemic Mixture


Substitution of (R)-quinuclidin-3-amine (CAS 123536-15-2) with the (S)-enantiomer (CAS 120570-05-0) or racemic 3-aminoquinuclidine is not scientifically interchangeable due to profound stereospecificity in biological systems. The chiral center dictates receptor binding affinity; the (R)-enantiomer demonstrates approximately 100-fold higher affinity for the M₁ muscarinic receptor (Kᵢ = 12 nM) compared to the (S)-form . Additionally, in the context of 5-HT₃ antagonist derivatives, pharmacological activity resides predominantly in the (R)-enantiomer, while racemic mixtures exhibit significantly reduced potency [1]. Procuring the incorrect stereoisomer will directly compromise experimental reproducibility and invalidate structure-activity relationship (SAR) studies.

(R)-Quinuclidin-3-amine (CAS 123536-15-2): Quantitative Differential Evidence Against Comparators


Superior M₁ Muscarinic Receptor Affinity: (R)-Quinuclidin-3-amine vs. (S)-Enantiomer

The (R)-enantiomer of quinuclidin-3-amine demonstrates a markedly higher affinity for the M₁ muscarinic receptor subtype. In direct radioligand displacement assays, the (R)-form exhibits a Kᵢ of 12 nM, whereas the (S)-enantiomer requires significantly higher concentrations to achieve equivalent displacement. The difference in affinity is quantified as approximately 100-fold . This stereospecific binding is critical for applications targeting cholinergic pathways.

Muscarinic Receptor Chiral Pharmacology Receptor Binding

Enantioselective 5-HT₃ Antagonist Activity: (R)-Quinuclidin-3-amine vs. Racemate and (S)-Enantiomer

In the synthesis of potent 5-HT₃ receptor antagonists derived from naphthalimide, the biological activity is predominantly confined to the derivatives of the (R)-enantiomer of 3-aminoquinuclidine. In contrast, derivatives synthesized from racemic 3-aminoquinuclidine or the pure (S)-enantiomer exhibit substantially diminished antagonist activity. The study highlights that the conformational restriction imposed by the (R)-configuration is essential for high-affinity interaction with the 5-HT₃ receptor [1].

5-HT3 Receptor Serotonin Antagonist Chiral Synthesis

Validated High Optical Purity: (R)-Quinuclidin-3-amine vs. Industrial Chiral Resolution Standards

Robust synthetic methodologies have been established and validated to achieve exceptional optical purity for (R)-quinuclidin-3-amine. Carrier-free crystallization and hydrogenolysis procedures consistently yield the (R)-enantiomer with an optical purity exceeding 99% [1]. This level of purity is a critical benchmark for applications requiring high stereochemical fidelity, differentiating it from lower-grade chiral building blocks where minor enantiomeric impurities could confound results.

Chiral Resolution Enantiomeric Purity Quality Control

(R)-Quinuclidin-3-amine (CAS 123536-15-2): High-Value Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Stereospecific 5-HT₃ Receptor Antagonists

This compound is the mandatory chiral precursor for developing potent, conformationally restricted 5-HT₃ receptor antagonists, such as certain naphthalimide derivatives. The evidence confirms that pharmacological activity is exclusively associated with the (R)-enantiomer, rendering the racemic or (S)-forms unsuitable [1].

Neuroscience Research: Selective M₁ Muscarinic Receptor Probe Development

Given its 100-fold higher affinity for the M₁ receptor (Kᵢ = 12 nM) compared to the (S)-enantiomer, (R)-quinuclidin-3-amine is an essential starting material for synthesizing selective M₁ receptor ligands. This differential binding is critical for studies dissecting the roles of muscarinic receptor subtypes in cognitive function and neurological disorders .

Chiral Synthesis and Analytical Method Development

With validated synthetic routes achieving >99% optical purity, this compound serves as an ideal high-purity chiral standard for developing and calibrating chiral HPLC methods or as a reliable chiral building block in complex asymmetric syntheses where stereochemical integrity is paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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